molecular formula C17H29NO B3839754 N,N-diethyl-6-(3-methylphenoxy)-1-hexanamine

N,N-diethyl-6-(3-methylphenoxy)-1-hexanamine

Cat. No. B3839754
M. Wt: 263.4 g/mol
InChI Key: GZWRPYMPUFFREQ-UHFFFAOYSA-N
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Description

N,N-diethyl-6-(3-methylphenoxy)-1-hexanamine, commonly known as DMHA, is a synthetic compound that has gained popularity in the scientific community due to its potential applications in research. DMHA belongs to the class of compounds known as aliphatic amines and is structurally similar to other compounds such as DMAA and ephedrine. In

Scientific Research Applications

DMHA has potential applications in a variety of scientific research fields, including pharmacology, toxicology, and neuroscience. DMHA has been shown to have stimulant properties and may be useful in the development of new drugs for the treatment of attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. DMHA has also been investigated for its potential use as a performance-enhancing drug in sports.

Mechanism of Action

The exact mechanism of action of DMHA is not fully understood, but it is believed to act as a stimulant by increasing the release of dopamine and norepinephrine in the brain. DMHA has also been shown to increase the activity of certain enzymes involved in energy metabolism.
Biochemical and Physiological Effects
DMHA has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and respiratory rate. DMHA has also been shown to increase the release of glucose from the liver and muscle tissues, which can provide an energy source for the body during periods of increased activity.

Advantages and Limitations for Lab Experiments

DMHA has several advantages for use in lab experiments, including its stability and ease of synthesis. However, DMHA also has some limitations, including its potential toxicity and the lack of information on its long-term effects.

Future Directions

There are several future directions for research on DMHA. One area of interest is the development of new drugs based on the structure of DMHA for the treatment of cognitive disorders. Another area of interest is the investigation of the long-term effects of DMHA on the body, particularly in relation to its potential toxicity. Additionally, further research is needed to fully understand the mechanism of action of DMHA and its potential applications in sports performance enhancement.
Conclusion
DMHA is a synthetic compound that has potential applications in a variety of scientific research fields. Its synthesis method is well-established, and it has been shown to have stimulant properties and a range of biochemical and physiological effects. While DMHA has several advantages for use in lab experiments, further research is needed to fully understand its mechanism of action and potential long-term effects.

properties

IUPAC Name

N,N-diethyl-6-(3-methylphenoxy)hexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-4-18(5-2)13-8-6-7-9-14-19-17-12-10-11-16(3)15-17/h10-12,15H,4-9,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWRPYMPUFFREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCCOC1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl-(6-m-tolyloxy-hexyl)-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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